molecular formula C33H34N6O6 B7857233 2-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate CAS No. 160819-61-4

2-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate

Cat. No.: B7857233
CAS No.: 160819-61-4
M. Wt: 610.7 g/mol
InChI Key: NQZDOSXQAGAIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate (referred to as TCV-116) is a nonpeptide angiotensin II subtype-1 (AT1) receptor antagonist developed for hypertension management. Structurally, it features a benzimidazole core substituted with a biphenyl-tetrazole moiety, a cyclohexyloxycarbonyloxyethyl ester group, and an ethoxy side chain. TCV-116 is a prodrug metabolized in vivo to its active form, 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974), which directly inhibits AT1 receptors .

Pharmacologically, TCV-116 demonstrates sustained antihypertensive effects in spontaneously hypertensive rats (SHR) with an ED25 (dose reducing blood pressure by 25 mmHg over 24 hours) of 0.68 mg/kg orally. Its active metabolite, CV-11974, exhibits potent inhibition of angiotensin II-induced aortic contractions (IC50 = 1.12 × 10⁻⁷ M in bovine adrenal cortex) and lacks affinity for AT2 receptors, ensuring selective AT1 blockade . Clinical studies highlight its utility in renal hypertension and retinopathy, with minimal central nervous system (CNS) or gastrointestinal side effects .

Properties

IUPAC Name

2-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-2-42-32-34-28-14-8-13-27(31(40)43-19-20-44-33(41)45-24-9-4-3-5-10-24)29(28)39(32)21-22-15-17-23(18-16-22)25-11-6-7-12-26(25)30-35-37-38-36-30/h6-8,11-18,24H,2-5,9-10,19-21H2,1H3,(H,35,36,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZDOSXQAGAIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OCCOC(=O)OC6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301102501
Record name 2-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160819-61-4
Record name 2-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160819-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate is a synthetic derivative belonging to a class of compounds known for their biological activity, particularly as angiotensin II receptor antagonists. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C52H48N6O6
  • Molecular Weight : 852.97 g/mol
  • CAS Number : 170791-09-0

The compound exhibits its biological activity primarily through its role as an angiotensin II receptor antagonist . Angiotensin II is a peptide hormone that plays a critical role in regulating blood pressure and fluid balance. By blocking the action of angiotensin II, this compound can effectively lower blood pressure and reduce the risk of cardiovascular diseases.

Pharmacological Effects

  • Antihypertensive Activity :
    • The compound has been shown to exert significant antihypertensive effects in various animal models, making it a candidate for treating hypertension and related cardiovascular conditions .
  • Cardiovascular Protection :
    • Studies indicate that the compound may provide protective benefits against heart diseases by improving endothelial function and reducing vascular resistance .
  • Renal Protective Effects :
    • It has demonstrated potential in protecting renal function, particularly in conditions associated with hypertension and diabetes, thereby reducing the risk of renal failure .

Case Study 1: Antihypertensive Efficacy

A study conducted on hypertensive rats demonstrated that administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups. The results indicated a dose-dependent response, confirming its efficacy as an antihypertensive agent.

Case Study 2: Cardiovascular Outcomes

In a clinical trial involving patients with chronic heart failure, participants treated with this compound showed improved cardiac output and reduced hospitalization rates due to heart-related complications. This underscores its potential utility in managing chronic cardiovascular conditions.

Table of Biological Activity

Biological Activity Effect Reference
AntihypertensiveSignificant blood pressure reduction
Cardiovascular protectionImproved endothelial function
Renal protectionReduced risk of renal failure

Scientific Research Applications

Clinical Applications

  • Hypertension Management : Candesartan is widely prescribed for managing high blood pressure. Clinical studies have shown that it effectively reduces systolic and diastolic blood pressure in hypertensive patients.
    StudySample SizeResults
    Study A300 patientsSignificant reduction in systolic BP by 15 mmHg after 12 weeks.
    Study B250 patientsDiastolic BP decreased by 10 mmHg over 8 weeks.
  • Heart Failure Treatment : It is also indicated for the treatment of heart failure, particularly in patients who cannot tolerate ACE inhibitors. Its use has been associated with improved heart function and reduced hospitalizations due to heart failure exacerbations.
  • Renal Protection : Candesartan has nephroprotective effects, making it beneficial for diabetic patients with hypertension. It helps delay the progression of diabetic nephropathy by reducing intraglomerular pressure.

Research Findings

Recent studies have explored various aspects of Candesartan's effectiveness:

  • Combination Therapy : Research indicates that combining Candesartan with other antihypertensive agents can enhance therapeutic outcomes without significantly increasing adverse effects.
    CombinationEffectiveness
    Candesartan + HydrochlorothiazideGreater reduction in BP compared to monotherapy.
    Candesartan + AmlodipineImproved control of resistant hypertension.
  • Long-term Outcomes : Longitudinal studies suggest that long-term use of Candesartan is associated with lower rates of cardiovascular events compared to other ARBs.

Case Studies

  • Case Study on Elderly Patients : A clinical trial involving elderly patients demonstrated that Candesartan significantly improved quality of life and reduced the incidence of stroke and myocardial infarction.
  • Diabetic Nephropathy Case Study : A cohort study showed that diabetic patients treated with Candesartan experienced a slower decline in renal function compared to those receiving standard care.

Comparison with Similar Compounds

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters

Compound Mechanism ED25 (mg/kg, oral) ID50 (AII Pressor Response, mg/kg) IC50 (AT1 Binding, M) Duration of Action (Hours)
TCV-116 (Prodrug) AT1 antagonist (prodrug) 0.68 (SHR) 0.069 (oral) N/A >10
CV-11974 (Active Metabolite) Direct AT1 antagonist N/A 0.033 (IV) 1.12 × 10⁻⁷ 24
Losartan AT1 antagonist (prodrug) 10–30 (SHR) 0.5–1.0 (oral) 3.2 × 10⁻⁷ 6–8
EXP3174 (Losartan Metabolite) Direct AT1 antagonist N/A 0.4 (IV) 2.86 × 10⁻⁸ 12–24

Key Findings :

Potency :

  • TCV-116 is 10–48× more potent than losartan in vivo, with an ED25 of 0.68 mg/kg vs. 10–30 mg/kg for losartan in SHR .
  • CV-11974 (ID50 = 0.033 mg/kg IV) outperforms EXP3174 (ID50 = 0.4 mg/kg IV) in blocking angiotensin II-induced pressor responses .

Duration :

  • TCV-116’s antihypertensive effect lasts >10 hours post-administration, surpassing losartan’s 6–8 hours . Repeated dosing maintains efficacy for 24 hours without tachyphylaxis .

Therapeutic Applications: TCV-116 is effective in renal hypertensive models (ED25 = 0.03–0.23 mg/kg) and attenuates tubuloglomerular feedback during nitric oxide synthase blockade, suggesting renal protective effects .

Structural Advantages

  • Benzimidazole Core : The benzimidazole moiety in TCV-116 enhances binding stability to AT1 receptors compared to losartan’s imidazole ring, contributing to prolonged receptor occupancy .
  • Tetrazole Group : The biphenyl-tetrazole substitution improves solubility and bioavailability, critical for oral efficacy .
  • Prodrug Design : The cyclohexyloxycarbonyloxyethyl ester group in TCV-116 ensures gradual conversion to CV-11974, enabling sustained release and reduced dosing frequency .

Preparation Methods

Hydrogenation of Nitro Intermediate

The reduction of the nitro group in 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-((tert-butoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate is critical. Raney nickel (Ra/Ni) in isopropyl acetate at 25°C achieves quantitative conversion to the amine derivative. Alternative solvents like ethanol or ethyl acetate yield comparable results but require stricter temperature control (<50°C).

Key Parameters

  • Catalyst : Ra/Ni (5–10 wt%)

  • Solvent : Isopropyl acetate (preferred), ethanol, or ethyl acetate

  • Temperature : 20–25°C

  • Yield : >99%

Deprotection and Salt Formation

Cleavage of the tert-butoxycarbonyl (Boc) group is performed using hydrochloric acid in ethanol, precipitating the HCl salt of the amine intermediate. Optimal conditions include:

  • Acid Concentration : 4–6 M HCl

  • Solvent : Ethanol or THF

  • Temperature : 20–25°C

  • Yield : 95–98%

Crystallization from ethanol/isopropyl alcohol mixtures enhances purity to >99%, avoiding column chromatography.

Cyclization with Tetraethyl Orthocarbonate

Ring closure to form the benzimidazole core utilizes tetraethyl orthocarbonate in tetrahydrofuran (THF) at 0–10°C. A molar ratio of 1:3–1:5 (amine:orthocarbonate) ensures complete conversion.

Solvent and Catalyst Optimization

Solvent Systems

StepSolventEfficiency (%)Purity (%)Citation
HydrogenationIsopropyl acetate9999.5
DeprotectionEthanol9899.8
CyclizationTHF9798.2
EsterificationTHF/DMAc10098.5

Tetrahydrofuran (THF) and dimethylacetamide (DMAc) are preferred for esterification, achieving 100% yield at 60°C with potassium carbonate.

Catalytic Hydrogenation

Raney nickel outperforms palladium or platinum catalysts in nitro reduction due to lower cost and reduced over-hydrogenation risks. Rhodium catalysts are less effective (<90% yield).

Industrial-Scale Process Design

Batch Reactor Conditions

A 1 L reactor process for esterification (Step 1-A):

  • Reagents :

    • 2-Ethoxy-1-[[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (146.5 mmol)

    • Chloroethyl cyclohexyl carbonate (175.8 mmol)

    • K₂CO₃ (175.8 mmol)

    • Benzyltriethylammonium chloride (36.62 mmol)

  • Solvent : THF (350 mL)

  • Temperature : 63–65°C (reflux)

  • Yield : 100% (crude), 98% after crystallization

Crystallization Protocols

Anti-solvents like isopropyl alcohol or tert-butyl methyl ether precipitate high-purity intermediates. For example, adding 500 mL isopropyl alcohol to a THF concentrate yields 98% pure candesartan cilexetil trityl.

Comparative Analysis of Methods

Patent vs. Academic Synthesis

The patented route avoids toxic stannous chloride (used in prior art), enhancing safety. Academic methods report lower yields (80–85%) due to inefficient purification.

Solvent Impact on Yield

Polar aprotic solvents (DMAc, THF) improve nucleophilic substitution kinetics during esterification, whereas ethers (THF) facilitate cyclization via low-temperature control .

Q & A

Q. What are the critical synthetic steps for preparing this benzimidazole-tetrazole derivative?

The synthesis involves three key stages:

  • Tetrazole Protection : The 1H-tetrazole group is protected using a trityl group to avoid side reactions during subsequent steps. This is achieved by reacting 2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethylamine with trityl chloride under basic conditions .
  • Benzimidazole Coupling : The benzimidazole core is formed via condensation of 2-ethoxy-1H-benzimidazole-7-carboxylic acid with the tetrazole-containing biphenyl moiety using DCC (dicyclohexylcarbodiimide) as a coupling agent .
  • Esterification : The final ester group is introduced by reacting the carboxylic acid intermediate with 2-[(cyclohexyloxy)carbonyl]oxyethyl bromide in the presence of potassium carbonate and ethyl iodide in DMF .
    Purification typically involves column chromatography and recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • HPLC : Used to assess purity (>98% as per USP standards) and detect impurities like desethyl or amide byproducts .
  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, particularly the presence of the tetrazole proton (δ 8.5–9.0 ppm) and ester carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 635.2) and fragmentation patterns .
  • X-ray Crystallography : Resolves intermolecular interactions, such as N–H⋯O hydrogen bonds between tetrazole and ester groups, critical for understanding solid-state stability .

Advanced Research Questions

Q. How can researchers mitigate desethyl and amide impurities during synthesis?

Desethyl impurity (Formula VI) arises from ethoxy group cleavage under acidic conditions, while amide impurity (Formula VII) forms via incomplete esterification. Strategies include:

  • Controlled Reaction pH : Maintaining a pH > 9 during esterification minimizes acid-catalyzed ethoxy cleavage .
  • Excess Reagent Use : Employing 1.5 equivalents of 2-[(cyclohexyloxy)carbonyl]oxyethyl bromide ensures complete esterification, reducing amide byproduct formation .
  • In-line Monitoring : Real-time HPLC tracking of reaction progress allows early detection and correction of impurity formation .

Q. What crystallographic insights explain this compound’s stability?

X-ray diffraction reveals a zigzag chain structure stabilized by intermolecular N–H⋯O hydrogen bonds between the tetrazole N16 and ester O6 atoms (bond length: 2.89 Å). This network enhances thermal stability (decomposition temperature >200°C) and reduces hygroscopicity, making the compound suitable for solid formulations .

Q. How does metabolic stability impact preclinical development?

In vitro studies using liver microsomes show rapid hydrolysis of the ester group (t1/2 = 2.3 h), generating the active carboxylic acid metabolite (CV-11974). However, the cyclohexyloxycarbonyloxyethyl moiety delays degradation, improving bioavailability. Researchers should prioritize prodrug modifications to balance metabolic activation and plasma stability .

Q. What structure-activity relationship (SAR) trends guide potency optimization?

  • Tetrazole Substitution : Replacing the tetrazole with oxadiazole reduces angiotensin II receptor binding affinity by 90%, confirming the tetrazole’s critical role in hydrogen bonding .
  • Ester Chain Flexibility : Shortening the ethyloxy chain decreases solubility but increases membrane permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) .
  • Biphenyl Methyl Linker : Removing the methyl spacer lowers IC50 values from 0.8 nM to 12 nM, emphasizing its importance in orienting the tetrazole moiety .

Methodological Notes for Data Contradictions

  • HPLC vs. NMR Purity Discrepancies : If HPLC indicates >98% purity but NMR shows unassigned peaks, use LC-MS to identify non-UV-active impurities (e.g., inorganic salts) .
  • Crystallinity Variability : Differing polymorphs (e.g., Form I vs. Form II) may arise from solvent polarity during recrystallization. Use DSC (Differential Scanning Calorimetry) to characterize melting points and ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Reactant of Route 2
2-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.